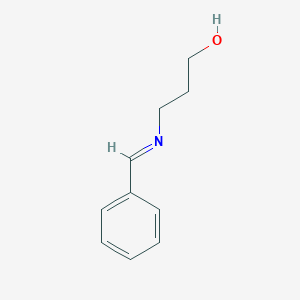

3-(Benzylideneamino)propan-1-ol

Beschreibung

3-(Benzylideneamino)propan-1-ol is a Schiff base derivative synthesized by the condensation of 3-aminopropan-1-ol with benzaldehyde. This reaction forms an imine (-CH=N-) linkage, a hallmark of Schiff bases, which are widely studied for their chelating properties, biological activity, and applications in coordination chemistry. Schiff bases like 3-(benzylideneamino)propan-1-ol are typically reactive intermediates in organic synthesis and may exhibit antimicrobial or catalytic properties .

Eigenschaften

CAS-Nummer |

5433-11-4 |

|---|---|

Molekularformel |

C10H13NO |

Molekulargewicht |

163.22 g/mol |

IUPAC-Name |

3-(benzylideneamino)propan-1-ol |

InChI |

InChI=1S/C10H13NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8H2 |

InChI-Schlüssel |

WNHJLSFOWGPFFC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C=NCCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

3-(Benzylideneamino)propan-1-ol can be synthesized through the condensation reaction of 3-aminopropan-1-ol with benzaldehyde. The reaction is typically carried out in toluene using water azeotropic distillation to remove the water formed during the reaction . The reaction conditions are mild, and the product can be obtained in good yield.

Analyse Chemischer Reaktionen

3-(Benzylideneamino)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.

Wissenschaftliche Forschungsanwendungen

3-(Benzylideneamino)propan-1-ol has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals.

Material Science: It can be used in the synthesis of novel materials with unique properties.

Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Wirkmechanismus

The mechanism of action of 3-(Benzylideneamino)propan-1-ol involves its ability to participate in various chemical reactions due to the presence of the imine group. The imine group can undergo nucleophilic attack, leading to the formation of various products. The compound can also form complexes with metals, which can be used in catalytic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 3-(Benzylideneamino)propan-1-ol with structurally related propan-1-ol derivatives, highlighting key differences in substituents, synthesis, and applications.

Key Differences

Functional Group Reactivity: The benzylideneamino group (-N=CH-C₆H₅) in 3-(Benzylideneamino)propan-1-ol is more reactive than the benzylamino group (-NH-CH₂-C₆H₅) due to the imine bond’s susceptibility to hydrolysis. This makes the former a better candidate for dynamic covalent chemistry . Methylsulphanyl derivatives (e.g., 3-(methylsulphanyl)propan-1-ol) are metabolically active in wine fermentation, producing flavor compounds, unlike the inert benzylideneamino analog .

Synthetic Pathways: 3-(Benzylideneamino)propan-1-ol is likely synthesized via Schiff base formation (amine + aldehyde), whereas 3-((2-chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol is prepared via nucleophilic substitution using 3-(methylamino)propan-1-ol and chloronitropyridine .

Biological and Industrial Applications: 3-(Benzylamino)propan-1-ol is a pharmaceutical intermediate, while 3-(methylsulphanyl)propan-1-ol is a flavor enhancer in oenology . Piperidinyl and bromophenyl derivatives are prioritized in drug discovery due to their structural complexity and halogen-mediated bioactivity .

Research Findings and Limitations

- Gaps in Data: Direct references to 3-(Benzylideneamino)propan-1-ol are absent in the provided evidence, necessitating extrapolation from analogs. For instance, its stability in aqueous environments may mirror Schiff bases like benzylideneaniline, which hydrolyze under acidic conditions .

- Potential Applications: Based on its imine functionality, this compound could serve as a ligand for metal coordination complexes or a precursor for heterocyclic compounds (e.g., imidazoles), similar to derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.